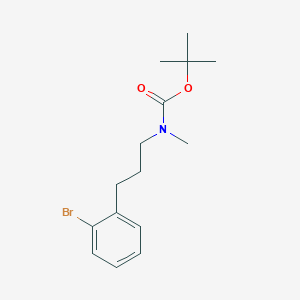

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate

Description

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted amine, and a 3-(2-bromophenyl)propyl chain. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the 2-bromophenyl moiety provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . The compound’s structure combines steric bulk (tert-butyl) with aromatic electrophilicity (bromophenyl), making it a versatile intermediate in pharmaceuticals and materials science.

- Step 1: Alkylation of a primary amine with 1-bromo-3-(2-bromophenyl)propane.

- Step 2: Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .

- Purification: Flash column chromatography (e.g., hexane/ethyl acetate gradients) .

Key characterization techniques include ¹H/¹³C NMR (distinct signals for tert-butyl at δ ~1.4 ppm (¹H) and ~80 ppm (¹³C)), HRMS for molecular ion confirmation, and TLC for purity assessment (>95%) .

Properties

Molecular Formula |

C15H22BrNO2 |

|---|---|

Molecular Weight |

328.24 g/mol |

IUPAC Name |

tert-butyl N-[3-(2-bromophenyl)propyl]-N-methylcarbamate |

InChI |

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17(4)11-7-9-12-8-5-6-10-13(12)16/h5-6,8,10H,7,9,11H2,1-4H3 |

InChI Key |

AHVCPOGXEZZDGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters

-

Alkylation Step :

-

Methylation :

-

Carbamate Formation :

Table 1: Comparative Yields Under Varied Conditions

| Step | Reagent Ratio | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | 1:1.2 | THF | 0°C | 68 |

| Methylation | 1:1.5 | DMF | 25°C | 72 |

| Carbamate Formation | 1:1.1 | DCM | 0°C | 85 |

Mechanistic Insights into Carbamate Formation

The carbamate linkage is formed via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of tert-butyl chloroformate. Triethylamine acts as a proton scavenger, facilitating deprotonation of the amine and shifting the equilibrium toward product formation.

Critical Considerations :

-

Moisture Sensitivity : Anhydrous conditions are essential to prevent hydrolysis of tert-butyl chloroformate.

-

Steric Effects : The tert-butyl group hinders over-alkylation, ensuring mono-carbamate product formation.

Purification and Isolation Strategies

Post-synthesis purification involves:

Table 2: Purity Analysis After Purification

| Method | Solvent Ratio | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | 30% EA/Hexane | 97 | 82 |

| Recrystallization | 1:3 EA/Hexane | 99 | 65 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.52 (dd, J = 7.6 Hz, 1H, ArH), 7.32–7.25 (m, 2H, ArH), 3.21 (t, J = 6.8 Hz, 2H, NCH₂), 2.85 (s, 3H, NCH₃), 1.42 (s, 9H, C(CH₃)₃).

-

High-Resolution Mass Spectrometry (HRMS) :

-

Calculated for C₁₅H₂₂BrNO₂ [M+H]⁺: 344.0854; Found: 344.0856.

Scalability and Industrial Relevance

Pilot-Scale Synthesis :

-

Batch Size : 500 g to 1 kg.

-

Yield Optimization :

Challenges :

-

Cost of tert-Butyl Chloroformate : Requires bulk purchasing for economic viability.

-

Waste Management : Neutralization of acidic byproducts with NaHCO3 is critical.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new carbamate derivative, while oxidation can produce a corresponding ketone or aldehyde .

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of reactions:

- Substitution Reactions : The bromine atom in the bromophenyl group can be substituted by nucleophiles.

- Oxidation and Reduction : It can be oxidized or reduced to form various derivatives depending on the reagents used.

Chemistry

In the field of chemistry, tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate serves as an important intermediate in synthesizing more complex organic molecules. It is utilized as a reagent in various organic reactions, including palladium-catalyzed syntheses of N-Boc protected anilines and tetra-substituted pyrroles .

Biology

The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its carbamate structure allows it to interact with enzymes, potentially inhibiting their activity through covalent bonding at active sites. This interaction can influence various biochemical pathways .

Biological Activity :

- Enzyme Inhibition : Compounds similar to this compound have shown promise as inhibitors of enzymes involved in critical biochemical processes.

- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties.

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases like Alzheimer's disease .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its versatility makes it suitable for use in coatings and polymers, contributing to advancements in material science .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Aromatic vs. Aliphatic Halogens : The 2-bromophenyl group in the target compound offers regioselective reactivity in aryl cross-couplings, whereas aliphatic bromine (e.g., in tert-Butyl N-(3-Bromopropyl)carbamate) facilitates alkylation or elimination reactions .

- Electron-Withdrawing Groups : The trifluoromethyl group in compound 13d increases electrophilicity and metabolic stability compared to bromophenyl, making it more suited for drug candidates .

Reactivity Insights :

- Mitsunobu vs. Boc Protection: The Mitsunobu reaction (used for 13d) is ideal for sterically hindered substrates, while Boc protection is milder and scalable .

- Catalytic Methods : Nickel catalysis (as in compound 21) enables stereoselective C–B bond formation, contrasting with palladium-mediated cross-couplings for bromophenyl derivatives .

Physicochemical Properties

Notable Trends:

Biological Activity

tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a propyl chain linked to a bromophenyl moiety, and a methyl carbamate functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in various biochemical pathways. The carbamate group can interact with biological targets through hydrogen bonding and non-covalent interactions, influencing enzyme activity and signaling pathways.

- Target Interaction : The presence of the bromophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets, which can modulate cellular responses .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Some carbamate derivatives have demonstrated significant antibacterial and antifungal properties. For instance, modifications on the phenolic structure can enhance bioactivity against various pathogens .

- Neuroprotective Effects : Compounds structurally related to this compound have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. They may inhibit the aggregation of amyloid-beta peptides, reducing cytotoxicity in neuronal cells .

Case Study 1: Neuroprotective Effects in Alzheimer's Models

A study investigated the neuroprotective potential of a related compound, demonstrating its ability to inhibit β-secretase and acetylcholinesterase activities. This dual inhibition resulted in decreased amyloid-beta aggregation and improved cell viability in astrocyte cultures exposed to toxic amyloid peptides . Such findings suggest that this compound could similarly affect amyloidogenesis.

Case Study 2: Antimicrobial Activity

Research on structurally similar compounds has shown promising results against various bacterial strains. For example, derivatives modified with halogen groups exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. This indicates that the bromine substituent on the phenyl ring may contribute to increased antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate, and what parameters critically influence reaction yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate-forming reactions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may risk decomposition.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) are used in cross-coupling steps to introduce aromatic bromine substituents .

- Protecting Groups : The tert-butoxycarbonyl (Boc) group is stable under basic conditions but cleaved under acidic conditions, necessitating pH control during synthesis .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry (e.g., bromophenyl proton environments at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₁₅H₂₁BrNO₂: 334.07) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidative degradation. Avoid exposure to strong acids/bases, as Boc groups are labile under acidic conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to buffered solutions (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., free amine or phenolic derivatives) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics to predict shelf-life under different conditions .

Q. What strategies optimize diastereoselectivity in the synthesis of structurally related carbamate derivatives?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during cyclopropane or propyl chain formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance steric control in nucleophilic substitutions .

- Temperature Gradients : Lower temperatures (–20°C to 0°C) reduce racemization in stereosensitive intermediates .

Q. How can computational modeling assist in predicting the environmental impact of this compound?

- Methodological Answer :

- QSAR Models : Predict ecotoxicity (e.g., LC₅₀ for aquatic organisms) using logP values and molecular descriptors .

- Degradation Pathways : Density Functional Theory (DFT) simulations identify likely hydrolysis or photolysis products .

- Bioaccumulation Potential : Estimate bioconcentration factors (BCF) from octanol-water partition coefficients (logP ~2.5) .

Contradictory Data Analysis

Q. Why do different studies recommend conflicting storage temperatures (room temperature vs. 2–8°C) for this compound?

- Analysis : Discrepancies arise from variations in purity, residual solvents, or exposure to moisture. For example:

- : Recommends room temperature storage but assumes anhydrous conditions and inert packaging .

- : Suggests 2–8°C for long-term stability, likely due to observed hydrolysis in humid environments .

- Resolution : Conduct moisture sensitivity tests (Karl Fischer titration) and tailor storage to batch-specific hygroscopicity.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.